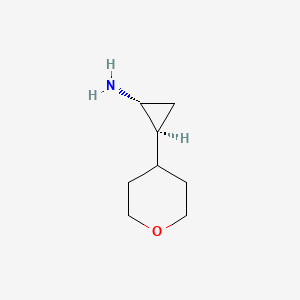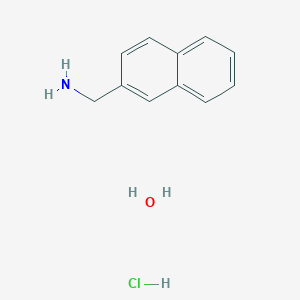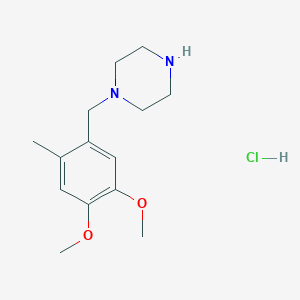![molecular formula C8H5LiN2O2 B13648156 Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13648156.png)
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine derivatives typically involves the construction of the pyrrole scaffold followed by the formation of the pyrimidine ring. One common method is the metal-free synthesis of unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation . This method involves cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton.
Industrial Production Methods: Industrial production methods for lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions: Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[1,2-a]pyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Pyrrolo[1,2-a]pyrimidine derivatives have shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as optoelectronic materials
作用机制
The mechanism of action of lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. Mechanistic studies have identified a reaction mechanism that features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton . This mechanism is crucial for its biological and chemical activities.
相似化合物的比较
Lithium(1+) ion pyrrolo[1,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]quinoline Compounds: These compounds have a similar fused ring system but differ in their chemical properties and applications.
Pyrrolo[1,2-a]pyrazines: These compounds also have a fused ring system but with different nitrogen positions, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific ring structure and the presence of the lithium(1+) ion, which imparts unique chemical and biological properties.
属性
分子式 |
C8H5LiN2O2 |
|---|---|
分子量 |
168.1 g/mol |
IUPAC 名称 |
lithium;pyrrolo[1,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-3-7-9-4-1-5-10(6)7;/h1-5H,(H,11,12);/q;+1/p-1 |
InChI 键 |
IADXOPLHEMXUHN-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=CN2C(=CC=C2N=C1)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


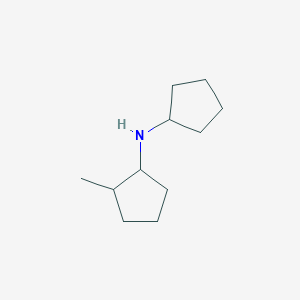


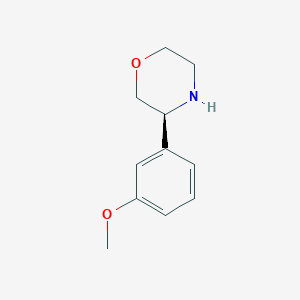
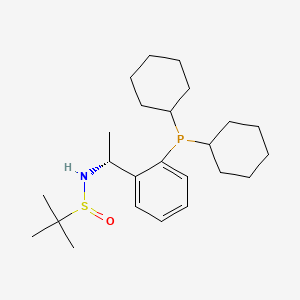
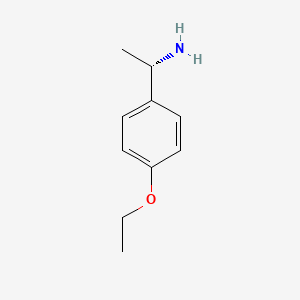
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B13648100.png)
